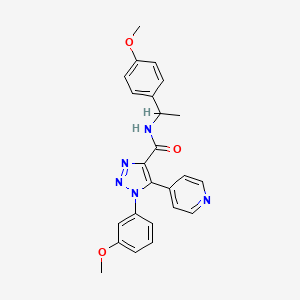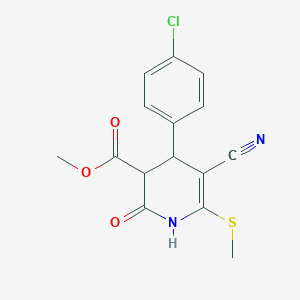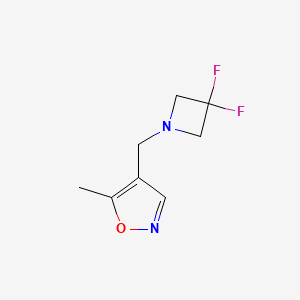
1-(3-methoxyphenyl)-N-(1-(4-methoxyphenyl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The methoxyphenyl and pyridinyl groups could be introduced through various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would include a five-membered 1,2,3-triazole ring, attached to a pyridinyl group and two methoxyphenyl groups. The presence of these groups could influence the compound’s electronic properties and potential for forming hydrogen bonds .Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions, particularly those involving the triazole ring. These can include nucleophilic substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the methoxyphenyl groups could increase its lipophilicity, while the pyridinyl and triazole groups could contribute to its ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds containing methoxyphenyl and pyridinyl groups, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. For instance, a study on the synthesis of new 1,2,4-triazol-3-one derivatives demonstrated the potential antimicrobial properties of such compounds. These derivatives were synthesized starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones, undergoing various reactions including reduction, Mannich reaction, and hydrolysis, to produce compounds with improved activity against microorganisms compared to standard drugs like ampicillin (Fandaklı et al., 2012).
Anticancer and Anti-inflammatory Agents
The structural motif of the compound also finds relevance in the development of anticancer and anti-inflammatory agents. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the versatility of these heterocyclic compounds in targeting different biological pathways (Rahmouni et al., 2016).
Antiviral Activity
Additionally, the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported, with remarkable antiavian influenza virus activity. This highlights the potential of such compounds in the development of new antiviral drugs, offering a promising avenue for treating viral infections (Hebishy et al., 2020).
Mycobacterium Tuberculosis Inhibitors
The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the discovery of novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the application of such compounds in addressing bacterial resistance and developing new treatments for tuberculosis (Jeankumar et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16(17-7-9-20(31-2)10-8-17)26-24(30)22-23(18-11-13-25-14-12-18)29(28-27-22)19-5-4-6-21(15-19)32-3/h4-16H,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSCJHEEXDODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(biphenyl-4-ylsulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2758605.png)
![2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile](/img/structure/B2758608.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2758612.png)
![N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758613.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2758614.png)
![8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2758615.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2758619.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2758622.png)
![(1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2758623.png)
